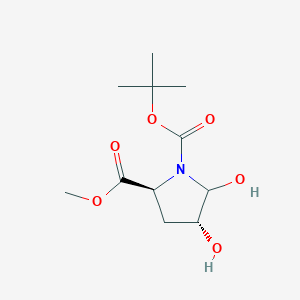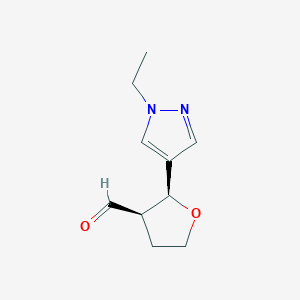![molecular formula C11H16N2 B11760560 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen, which is fused to a benzene ring. The presence of the amine group at the 3-position and a methyl group at the 1-position further defines its structure. Benzazepines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylamine with methyl acrylate followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound exhibits promising pharmacological properties, including potential use as an antidepressant, anxiolytic, and antipsychotic agent.
Industry: It is used in the development of novel materials and as a building block in the synthesis of advanced polymers.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission. This interaction can lead to changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are implicated in mood regulation and cognitive functions. The exact molecular pathways involved may vary depending on the specific receptor subtype and the context of its application.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine can be compared with other similar compounds to highlight its uniqueness:
2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the methyl group at the 1-position, which may influence its biological activity and receptor binding affinity.
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Contains an additional nitrogen atom in the ring, leading to different pharmacological properties.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one:
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
1-methyl-2,3,4,5-tetrahydro-1-benzazepin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-13-8-10(12)7-6-9-4-2-3-5-11(9)13/h2-5,10H,6-8,12H2,1H3 |
InChI-Schlüssel |
MOCCSXHSLVSNFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(CCC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



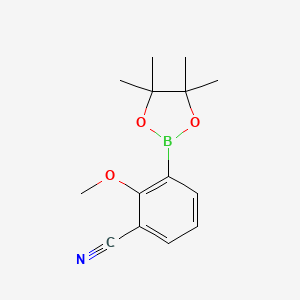
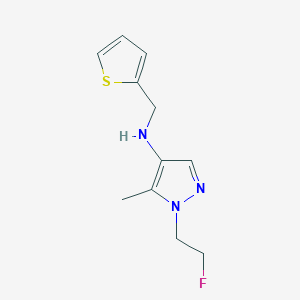
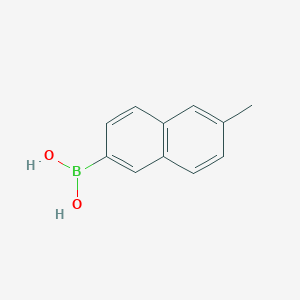
![methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11760512.png)
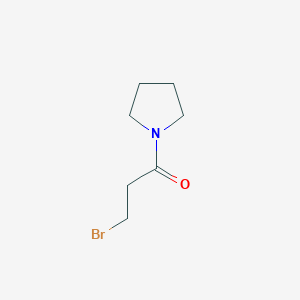
![[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate](/img/structure/B11760525.png)
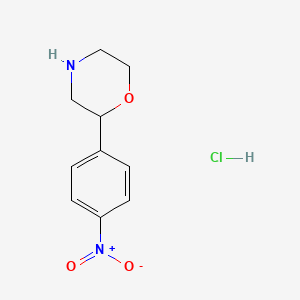


![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
